molecular formula C14H16O4 B14309710 4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate CAS No. 112096-00-1

4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate

Cat. No.: B14309710
CAS No.: 112096-00-1
M. Wt: 248.27 g/mol
InChI Key: UOKLOVWXMRJHNQ-UHFFFAOYSA-N
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Description

4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate typically involves the reaction of phenylacetic acid with isovaleric acid in the presence of a thorium dioxide catalyst at high temperatures (450-470°C) . This method ensures the formation of the desired ester through a condensation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the ester group into alcohols or alkanes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring interacts with electrophiles, leading to the formation of various intermediates and products . These interactions can influence biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Comparison: 4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate is unique due to its specific structural arrangement, which includes both a phenylethyl group and a methylidene butanedioate moiety. This combination imparts distinct chemical and physical properties, making it different from other similar compounds that may lack one or more of these functional groups.

Properties

CAS No.

112096-00-1

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

4-O-methyl 1-O-(2-phenylethyl) 2-methylidenebutanedioate

InChI

InChI=1S/C14H16O4/c1-11(10-13(15)17-2)14(16)18-9-8-12-6-4-3-5-7-12/h3-7H,1,8-10H2,2H3

InChI Key

UOKLOVWXMRJHNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=C)C(=O)OCCC1=CC=CC=C1

Origin of Product

United States

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